Galunisertib
Overview
Description
Galunisertib, also known as LY2157299, is a small-molecule experimental drug developed by Eli Lilly. It falls into the category of TGF-β (transforming growth factor-beta) receptor I inhibitors. Its primary purpose is to block the TGF-β signaling pathway, thereby inhibiting tumor growth, invasion, and metastasis .
Mechanism of Action
Mode of Action
Galunisertib binds to the kinase domain of TGFβRI, thereby preventing the activation of TGF-β-mediated signaling pathways . It selectively inhibits the serine/threonine activity of the receptor, thereby preventing the phosphorylation of downstream proteins, SMAD2 and SMAD3 . This inhibition of TGF-β signaling can reverse TGF-β and regulatory T cell-mediated suppression of human T cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TGF-β/SMAD signaling pathway . By inhibiting TGFβRI, this compound prevents the phosphorylation of SMAD2 and SMAD3, key proteins in the TGF-β signaling pathway . This inhibition disrupts the pathway, leading to a decrease in tumor growth, survival, and metastasis .
Result of Action
The molecular effects of this compound include the inhibition of TGF-β-induced SMAD phosphorylation, which leads to a decrease in the expression of fibrotic genes . On a cellular level, this compound has been shown to inhibit the proliferation of TGF-β-overexpressing tumor cells . It also promotes anti-tumor immunity, leading to durable, complete responses in some cases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Studies have shown that the combination of this compound with PD-L1 blockade resulted in improved tumor growth inhibition and complete regressions in colon carcinoma models, demonstrating potential synergy when co-targeting TGFβ and PD-1/PD-L1 pathways . .
Biochemical Analysis
Biochemical Properties
Galunisertib interacts with the TGF-β receptor, a protein that plays a crucial role in many cellular processes . By inhibiting this receptor, this compound can modulate the biochemical reactions that are regulated by TGF-β signaling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating TGF-β signaling pathways, which can impact gene expression and cellular metabolism . For instance, in cancer cells, this compound can inhibit cell proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the TGF-β receptor, thereby inhibiting the receptor’s kinase activity . This inhibition prevents the downstream signaling of the TGF-β pathway, leading to changes in gene expression that can affect cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the TGF-β signaling pathway, interacting with the TGF-β receptor . This interaction can affect metabolic flux and metabolite levels, as TGF-β signaling plays a role in regulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for this compound have not been identified, its ability to inhibit the TGF-β receptor suggests that it can reach different cellular compartments where this receptor is present .
Subcellular Localization
The subcellular localization of this compound likely depends on the localization of the TGF-β receptor, as this compound exerts its effects by binding to this receptor . The TGF-β receptor is present in various cellular compartments, suggesting that this compound can also localize to these areas to exert its effects .
Preparation Methods
Synthetic Routes: The synthetic preparation of galunisertib involves several steps. While the exact details are proprietary, it is synthesized through a combination of organic chemistry reactions. Researchers have optimized its structure to enhance its pharmacological properties.
Reaction Conditions: Unfortunately, specific reaction conditions for this compound synthesis are not publicly available. it is essential to note that its development has been guided by rigorous scientific research and optimization.
Industrial Production Methods: this compound’s industrial-scale production methods are proprietary information held by Eli Lilly. Large-scale synthesis likely involves efficient and scalable processes to meet clinical demand.
Chemical Reactions Analysis
Galunisertib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly disclosed. researchers have studied its behavior in vitro and in vivo.
Major Products: The major products formed during this compound reactions are not widely reported. Further research is needed to elucidate specific metabolites and intermediates.
Scientific Research Applications
Galunisertib has been investigated in clinical trials for several indications:
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Hepatocellular Carcinoma (HCC): : this compound was evaluated in a phase II trial for the treatment of hepatocellular carcinoma (HCC), a common type of liver cancer. Its efficacy and safety were assessed, although detailed results are proprietary .
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Other Tumor Types: : Beyond HCC, this compound has shown promise in studies related to myelodysplastic syndromes, glioblastoma, and other solid tumors .
Properties
IUPAC Name |
4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRXNBXKWIJUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220362 | |
Record name | Galunisertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700874-72-2 | |
Record name | Galunisertib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700874-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galunisertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galunisertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Galunisertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GALUNISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKH1W5LZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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